4-[(4-propoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Description
4-[(4-propoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C17H17N5OS and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.11538136 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with alpha-synuclein (α-syn), a protein that plays a significant role in parkinson’s disease .
Mode of Action
Related compounds have been shown to inhibit the aggregation of α-syn, which is a key pathological process in parkinson’s disease .
Biochemical Pathways
It can be inferred that it may influence the pathways involving α-syn, given the compound’s potential interaction with this protein .
Result of Action
Related compounds have been shown to reduce α-syn aggregation, which could potentially alleviate the symptoms of parkinson’s disease .
Biochemical Analysis
Biochemical Properties
4-[(4-propoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as alpha-synuclein, which is involved in neurodegenerative diseases like Parkinson’s disease . The compound’s interaction with alpha-synuclein inhibits its aggregation, thereby reducing neurotoxicity and neurodegeneration. Additionally, this compound interacts with other proteins and biomolecules, potentially affecting various cellular pathways.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the signaling pathways involved in neuroprotection, thereby enhancing cell survival and reducing apoptosis . Furthermore, it impacts gene expression by regulating the transcription of genes associated with neurodegenerative diseases, leading to altered cellular metabolism and improved cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to alpha-synuclein, inhibiting its aggregation and preventing the formation of toxic amyloid fibrils . This inhibition is crucial in reducing the cytotoxic effects associated with neurodegenerative diseases. Additionally, the compound may act as an enzyme inhibitor or activator, depending on the specific biochemical context, thereby modulating various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on alpha-synuclein aggregation over extended periods . Degradation of the compound can lead to reduced efficacy and potential changes in its biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits neuroprotective effects, reducing neurotoxicity and improving cellular health . At higher dosages, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s interaction with alpha-synuclein and other biomolecules influences metabolic flux and metabolite levels, potentially altering cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions are critical for ensuring the compound’s efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on target biomolecules . Post-translational modifications and targeting signals may influence the compound’s localization, thereby affecting its biochemical properties and therapeutic potential.
Properties
IUPAC Name |
4-[(E)-(4-propoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-2-11-23-15-5-3-13(4-6-15)12-19-22-16(20-21-17(22)24)14-7-9-18-10-8-14/h3-10,12H,2,11H2,1H3,(H,21,24)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUUQFVALFPRTI-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.